molecular formula C20H24D8O3 B163543 15(S)-HETE-d8 CAS No. 84807-87-4

15(S)-HETE-d8

Cat. No.: B163543
CAS No.: 84807-87-4
M. Wt: 328.5 g/mol
InChI Key: JSFATNQSLKRBCI-JCAMWLGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid” is a type of eicosapentaenoic acid . It is also known as 15 (S)-HEPE . The empirical formula is C20H30O3 . It is usually found in liquid form and is stored at -20°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC\\C=C/C [C@H] (O)\\C=C\\C=C/C\\C=C/C\\C=C/CCCC (O)=O . The InChI key is WLKCSMCLEKGITB-DBVSHIMFSA-N .


Physical and Chemical Properties Analysis

This compound has an assay of approximately 98% . Its molecular weight is 318.45 . It has a carboxylic acid functional group .

Scientific Research Applications

Manufacture for Clinical Trials A robust synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt was established for clinical trials. The process involved biooxidation of arachidonic acid, formation of hydroperoxide 15(S)-HPETE, and subsequent reduction to 15(S)-HETE, purified and transformed into its sodium salt form. This method produced large batches of 15(S)-HETE sodium salt with high purity and enantiomeric excess, highlighting its potential for clinical applications (Conrow et al., 2011).

Vasoconstrictive and Antiproliferative Activity (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, a stable isomer of 15(S)-HETE, retains significant vasoconstrictive and antiproliferative activity. It elicits concentration-dependent contractions in isolated pulmonary arteries and increases thymidine incorporation in vascular smooth muscle cells. Interestingly, this compound also inhibits proliferation and migration of human prostate carcinoma cells, suggesting its therapeutic potential in vascular and cancer research (Pfister et al., 2016).

Synthesis of Radioactively Labeled Analogues The total synthesis of azidoeicosa-tetraenoic acids and their radioactively labeled analogues has been achieved, providing valuable tools for investigating the mechanistic features of eicosanoid biosynthesis. These compounds can serve as photo-affinity probes, offering insights into the substrate binding pocket and activity of 15-lipoxygenases, vital for understanding eicosanoid biosynthesis and its biological implications (Romanov et al., 2004).

Lipoxygenase Metabolism in Marine Diatoms Marine diatoms, like Pseudo-nitzschia delicatissima, utilize 15S lipoxygenase to produce oxylipins. The study of these compounds' biosynthesis, enzymatic activities, and modulation along the growth curve provides valuable insights into their ecological roles. The synthesis and regulation of these phyco-oxylipins might represent a signaling mechanism crucial for diatoms' adaptation and bloom dynamics, offering perspectives on the ecological impacts of oxylipins (d’Ippolito et al., 2009).

Lipoxygenase Reaction and Enantiomer Preparation The synthesis of 16-hydroxyeicosa-tetraenoic acid enantiomers and their oxygenation by lipoxygenases reveal how substrate alignment at the enzyme's active site impacts the reaction. This provides fundamental insights into the structural requirements for lipoxygenase substrates and the enzymatic mechanisms of oxygenation, contributing to our understanding of lipid metabolism and its physiological roles (Ivanov et al., 2002).

Properties

IUPAC Name

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-JCAMWLGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-HETE-d8
Reactant of Route 2
15(S)-HETE-d8
Reactant of Route 3
15(S)-HETE-d8
Reactant of Route 4
Reactant of Route 4
15(S)-HETE-d8
Reactant of Route 5
15(S)-HETE-d8
Reactant of Route 6
15(S)-HETE-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.